![molecular formula C7H5ClN4 B13681149 8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
8-Chloropyrido[4,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a chlorine atom at the 8th position and an amine group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Reduction and Oxidation Reactions: The compound can undergo reduction and oxidation under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: Reagents like ammonium acetate and dimethylformamide dimethyl acetal (DMF-DMA) are used.
Reduction and Oxidation Reactions: Reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while cyclization reactions can produce fused heterocyclic systems .
Scientific Research Applications
8-Chloropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as histone lysine demethylases (KDMs), which are involved in epigenetic regulation.
Biological Studies: The compound is used in studies related to cell permeability and enzyme inhibition.
Drug Discovery: It serves as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a histone lysine demethylase inhibitor, it binds to the Fe(II) in the active site of the enzyme, preventing the demethylation of histone lysine residues. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure but differ in the substituents at various positions.
4-Aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a similar pyrimidine core but differ in the position and nature of the substituents.
Uniqueness
8-Chloropyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone lysine demethylases with high potency and selectivity makes it a valuable compound in epigenetic research and drug discovery .
Properties
Molecular Formula |
C7H5ClN4 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI Key |
XAUFQXXHJLUBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


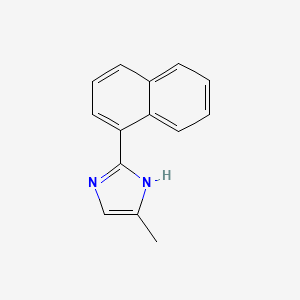
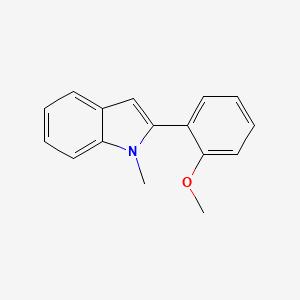
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
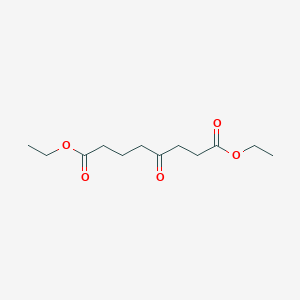
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
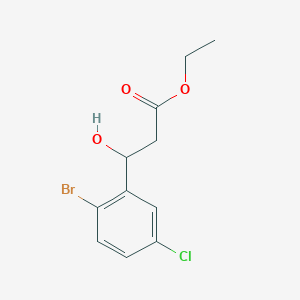

![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
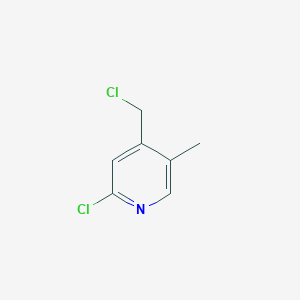

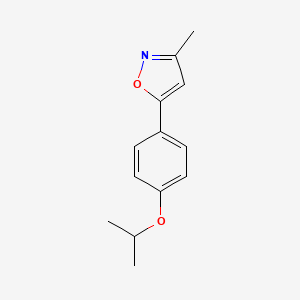

![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
